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Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent

patterns of activity and is widely considered a cellular mechanism underlying learning and

memory. The induction of the most common form of LTP in the hippocampus is critically

dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. CGP 39551 is a

competitive NMDA receptor antagonist that is centrally active upon oral administration. Its

ability to block NMDA receptor function makes it a valuable pharmacological tool for

investigating the role of NMDA receptor-dependent LTP in various physiological and

pathological processes. These application notes provide detailed protocols for utilizing CGP
39551 to block LTP in both in vitro and in vivo settings.

Mechanism of Action
CGP 39551 acts as a competitive antagonist at the glutamate binding site of the NMDA

receptor. During high-frequency synaptic transmission, glutamate released from the

presynaptic terminal binds to postsynaptic AMPA and NMDA receptors. The initial

depolarization caused by AMPA receptor activation relieves the magnesium (Mg2+) block of the

NMDA receptor channel. This allows calcium (Ca2+) to flow into the postsynaptic neuron,

triggering a cascade of biochemical events that lead to a lasting increase in synaptic efficacy,

known as LTP.
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By competing with glutamate for binding to the NMDA receptor, CGP 39551 prevents the ion

channel from opening, thereby inhibiting the critical influx of Ca2+ required for the induction of

LTP. As a competitive antagonist, its effect can be overcome by increasing the concentration of

the agonist (glutamate). CGP 39551 is the carboxyethylester of CGP 37849 and is known to

have significant central nervous system effects following oral administration.[1][2]
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Figure 1: Signaling pathway of NMDA receptor-mediated LTP and its blockade by CGP 39551.

Data Presentation
The following tables summarize the available quantitative data for CGP 39551 and its parent

compound, CGP 37849. Note that specific IC50 values for LTP inhibition by CGP 39551 are not

readily available in the surveyed literature; the compound is described as being weaker than

CGP 37849 in its activity.[3]

Table 1: In Vitro Activity of CGP 39551 and Related Compounds
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Compound Target Assay Potency Reference

CGP 39551 NMDA Receptor

Suppression of

burst firing in

CA1 neurons

Weaker than

CGP 37849
[3]

CGP 37849 NMDA Receptor

Inhibition of [3H]-

glutamate

binding

Ki = 220 nM [1]

CGP 37849 NMDA Receptor
Inhibition of [3H]-

CPP binding
Ki = 35 nM [3]

CGP 37849 NMDA Receptor

Suppression of

burst firing in

CA1 neurons

Effective up to 10

µM
[3]

Table 2: In Vivo Activity of CGP 39551 and CGP 37849

Compound
Administrat
ion

Model Effect ED50 Reference

CGP 39551 Oral

Maximal

electroshock-

induced

seizures

(mice)

Anticonvulsa

nt
4 mg/kg [3]

CGP 37849 Oral

Maximal

electroshock-

induced

seizures

(mice)

Anticonvulsa

nt
21 mg/kg [3]

Experimental Protocols
The following are detailed protocols for using CGP 39551 to block LTP. These protocols are

based on standard methodologies for studying LTP and should be adapted to specific

experimental setups.
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Protocol 1: In Vitro LTP Blockade in Rat Hippocampal
Slices
This protocol describes how to assess the effect of CGP 39551 on LTP at the Schaffer

collateral-CA1 synapse in acute hippocampal slices.

Materials:

CGP 39551

Adult Wistar or Sprague-Dawley rats (150-200g)

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25

NaHCO3, 2 CaCl2, 2 MgSO4, 10 Glucose.

Dissection tools

Vibrating microtome (vibratome)

Slice incubation/recovery chamber

Recording chamber for electrophysiology

Glass microelectrodes (for stimulation and recording)

Electrophysiology rig (amplifier, digitizer, stimulator)

Data acquisition and analysis software

Procedure:

Slice Preparation:

Anesthetize the rat and decapitate.

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
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Transfer slices to an interface or submersion-style recovery chamber containing

oxygenated aCSF at 32-34°C for at least 1 hour.

Electrophysiology Setup:

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at

30-32°C.

Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer

collateral afferents.

Place a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the

CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

Baseline Recording:

Deliver single test pulses (0.1 ms duration) every 30 seconds to establish a stable

baseline fEPSP. The stimulus intensity should be set to elicit a response that is 30-40% of

the maximal fEPSP amplitude.

Record a stable baseline for at least 20-30 minutes.

Application of CGP 39551:

Prepare a stock solution of CGP 39551 in water.

Dilute the stock solution in aCSF to the desired final concentration (e.g., start with a

concentration range of 1-20 µM, based on data for related compounds).

Switch the perfusion to the aCSF containing CGP 39551.

Allow the slice to perfuse with the drug for at least 20-30 minutes before inducing LTP to

ensure equilibration.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100

Hz for 1 second, separated by 20 seconds.
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Ensure the stimulus intensity remains the same as for the baseline recording.

Post-HFS Recording:

Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for

at least 60 minutes to monitor the potentiation.

The magnitude of LTP is calculated as the percentage increase in the fEPSP slope

compared to the pre-HFS baseline.

Data Analysis:

Compare the magnitude of LTP in slices treated with CGP 39551 to control slices (vehicle-

treated).

Calculate the percentage inhibition of LTP for each concentration of CGP 39551.
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Figure 2: Experimental workflow for in vitro blockade of LTP with CGP 39551.

Protocol 2: In Vivo LTP Blockade in Anesthetized Rats
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This protocol outlines the procedure for assessing the effect of orally administered CGP 39551
on LTP in the dentate gyrus of anesthetized rats.

Materials:

CGP 39551

Adult male Wistar or Sprague-Dawley rats (250-350g)

Anesthetic (e.g., urethane)

Stereotaxic frame

Drill

Bipolar stimulating and monopolar recording electrodes

Electrophysiology recording system

Oral gavage needles

Procedure:

Animal Preparation and Surgery:

Administer CGP 39551 orally via gavage at the desired dose (e.g., starting with 4 mg/kg,

based on its anticonvulsant ED50).[3] Administer the vehicle (e.g., water) to control

animals. The drug should be given 30-60 minutes before the LTP induction to allow for

absorption and distribution to the brain.

Anesthetize the rat (e.g., with urethane, 1.5 g/kg, i.p.) and place it in a stereotaxic frame.

Drill small burr holes in the skull over the perforant path (for stimulation) and the dentate

gyrus (for recording) based on stereotaxic coordinates.

Electrode Placement:

Slowly lower the stimulating electrode into the perforant path.
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Slowly lower the recording electrode into the dentate gyrus until a characteristic population

spike is observed in response to stimulation.

Baseline Recording:

Deliver single test pulses to the perforant path and record the evoked field potentials in the

dentate gyrus.

Establish a stable baseline response for at least 30 minutes. The stimulus intensity should

be set to elicit a population spike that is approximately 50% of the maximum amplitude.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 10 pulses

at 200 Hz, with a 200 ms inter-burst interval).

Post-HFS Recording:

Continue to record evoked potentials using the baseline test pulse for at least 2-4 hours

after HFS.

The magnitude of LTP is quantified by the percentage increase in the population spike

amplitude and/or the fEPSP slope.

Data Analysis:

Compare the level of potentiation between the CGP 39551-treated group and the vehicle-

treated control group.

Determine the dose-dependent effect of CGP 39551 on the inhibition of LTP.

Conclusion
CGP 39551 is an effective competitive NMDA receptor antagonist for studying the mechanisms

of long-term potentiation. Its oral bioavailability makes it particularly useful for in vivo studies

investigating the link between LTP, learning, and memory. The protocols provided here offer a

framework for researchers to incorporate CGP 39551 into their studies of synaptic plasticity. It
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is recommended that researchers perform dose-response experiments to determine the

optimal concentration or dosage for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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